molecular formula C19H23N3O3 B5210180 1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5210180
M. Wt: 341.4 g/mol
InChI Key: VAPKGELVWIGQIE-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethoxyphenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-nitrophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-[(4-aminophenyl)methyl]-4-(4-nitrophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-ethoxyphenol and 4-nitrophenylpiperazine.

Scientific Research Applications

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the ethoxyphenyl group.

    1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine: Contains a methoxy group instead of an ethoxy group.

    1-(4-chlorophenyl)-4-(4-nitrophenyl)piperazine: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both ethoxyphenyl and nitrophenyl groups, which confer distinct chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19-9-3-16(4-10-19)15-20-11-13-21(14-12-20)17-5-7-18(8-6-17)22(23)24/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKGELVWIGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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